molecular formula C6H6N2O2 B11921554 Aziridin-1-yl(isoxazol-5-yl)methanone CAS No. 775537-61-6

Aziridin-1-yl(isoxazol-5-yl)methanone

Cat. No.: B11921554
CAS No.: 775537-61-6
M. Wt: 138.12 g/mol
InChI Key: SEELOICJZHYERG-UHFFFAOYSA-N
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Description

Aziridin-1-yl(isoxazol-5-yl)methanone is a compound that combines the structural features of aziridine and isoxazole. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. Isoxazole is a five-membered ring containing both nitrogen and oxygen atoms, which is often found in various biologically active compounds. The combination of these two moieties in a single molecule makes this compound an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl(isoxazol-5-yl)methanone typically involves the reaction of aziridine with isoxazole derivatives. One common method is the reaction of aziridine with isoxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors to control reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl(isoxazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aziridin-1-yl(isoxazol-5-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential cytotoxic activity, making it a candidate for anticancer research.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of aziridin-1-yl(isoxazol-5-yl)methanone involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can disrupt cellular processes, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridin-1-yl(isoxazol-5-yl)methanone is unique due to the combination of aziridine and isoxazole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

CAS No.

775537-61-6

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

aziridin-1-yl(1,2-oxazol-5-yl)methanone

InChI

InChI=1S/C6H6N2O2/c9-6(8-3-4-8)5-1-2-7-10-5/h1-2H,3-4H2

InChI Key

SEELOICJZHYERG-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC=NO2

Origin of Product

United States

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